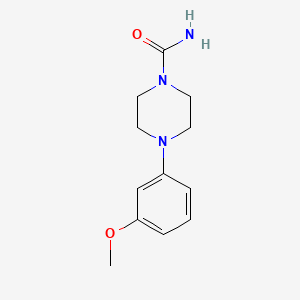
4-(3-Methoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol It is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group and a carboxamide group
準備方法
The synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable coupling agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
4-(3-Methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(3-Methoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.
類似化合物との比較
4-(3-Methoxyphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)piperazine-1-carboxamide: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound contains additional functional groups, such as a sulfonyl and benzyloxycarbonyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
生物活性
4-(3-Methoxyphenyl)piperazine-1-carboxamide, with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol, is a compound showing significant promise in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound has been studied for its interaction with various biological targets, including enzymes and receptors. Its potential therapeutic applications span across multiple fields, particularly in medicinal chemistry and drug discovery.
The mechanism of action primarily involves the modulation of specific molecular targets. This compound interacts with neurotransmitter receptors and enzymes, influencing pathways related to neurological and cancerous conditions. For instance, it has been shown to affect the growth of colorectal cancer cells by inducing G2/M phase arrest .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating the ability to inhibit cell proliferation through cell cycle arrest mechanisms.
- Case Study : In one study, derivatives of piperazine including this compound were synthesized and tested for their ability to induce apoptosis in colorectal cancer cells. The results indicated that compounds with similar structures could significantly inhibit cell growth at concentrations below 1 μM .
Neuropharmacological Effects
The compound has also been investigated for its effects on neuropharmacological targets. It has shown promising inhibitory activity against human monoamine oxidase A (hMAO-A), which is crucial for neurotransmitter metabolism.
- Research Data : In a comparative study, this compound exhibited an IC50 value of approximately 6.97 μM against hMAO-A, indicating moderate inhibitory potential compared to standard inhibitors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with structurally similar compounds.
| Compound Name | Structure | IC50 (hMAO-A) | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | 6.97 μM | Significant inhibition |
| 4-(4-Methoxyphenyl)piperazine-1-carboxamide | Structure | 10.9 μM | Moderate inhibition |
| N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide | Structure | Inactive | Low efficacy |
特性
IUPAC Name |
4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-3-10(9-11)14-5-7-15(8-6-14)12(13)16/h2-4,9H,5-8H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEAXMVRUUJBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














